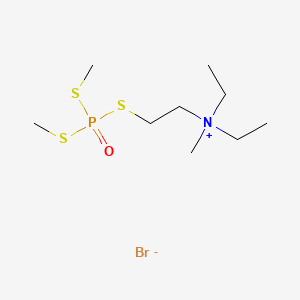
(4-tert-butyl-1-ethynylcyclohexyl) carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is an organic compound with the molecular formula C13H21NO2. It is a derivative of carbamate, which is derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a cyclohexyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-butyl-1-ethynylcyclohexyl) carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions are common, where the ethynyl or tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, as well as various acids and bases to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(4-tert-butyl-1-ethynylcyclohexyl) carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles and other heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a chloride ion channel blocker.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.
Industry: The compound is used in the development of new pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of (4-tert-butyl-1-ethynylcyclohexyl) carbamate involves its interaction with specific molecular targets. For instance, as a chloride ion channel blocker, it binds to and inhibits the function of chloride channels, affecting ion transport and cellular activities. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (4-ethynylphenyl)carbamate: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxy group instead of an ethynyl group.
tert-butyl (4-aminocyclohexyl)carbamate: Features an amino group in place of the ethynyl group.
Uniqueness
(4-tert-butyl-1-ethynylcyclohexyl) carbamate is unique due to its combination of a tert-butyl group and an ethynyl group attached to a cyclohexyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63884-85-5 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
(4-tert-butyl-1-ethynylcyclohexyl) carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-13(16-11(14)15)8-6-10(7-9-13)12(2,3)4/h1,10H,6-9H2,2-4H3,(H2,14,15) |
InChI-Schlüssel |
YQBAJGLIODBQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C#C)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



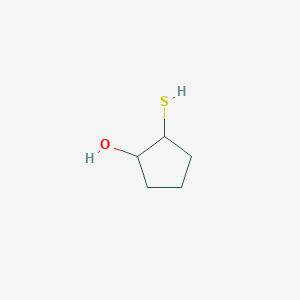
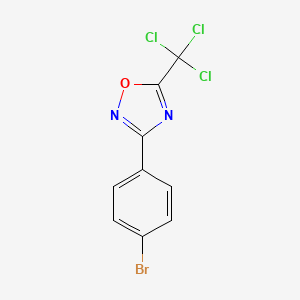
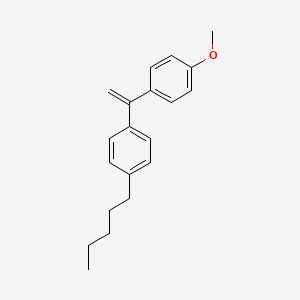
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
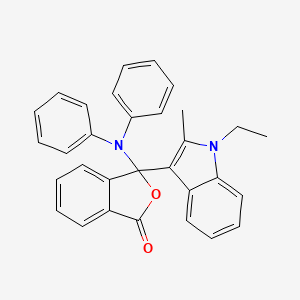
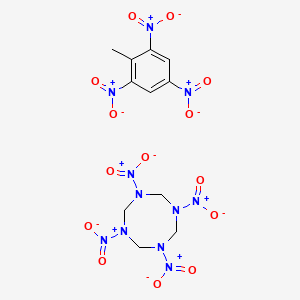
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
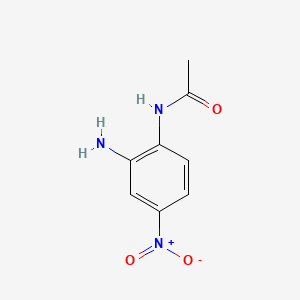
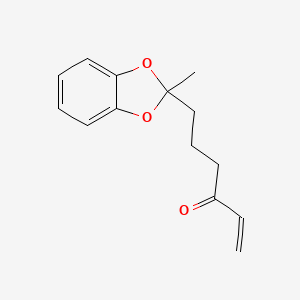
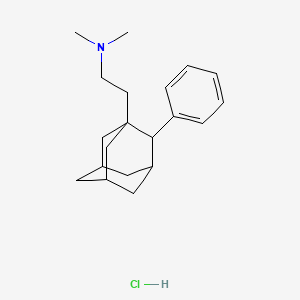
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
